Robinetin

Descripción

Overview of Robinetin as a Flavonoid Compound

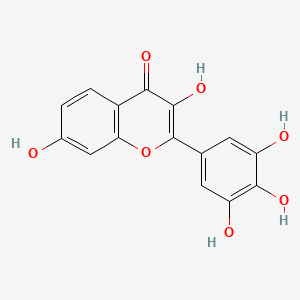

This compound is classified as a flavonoid, specifically belonging to the flavonol subclass. Chemically, it is known as 3,3',4',5',7-Pentahydroxyflavone. Its molecular formula is C₁₅H₁₀O₇, and it has a molecular weight of 302.238 g/mol . wikipedia.orgcymitquimica.com The structure of this compound features a flavone (B191248) backbone substituted with five hydroxyl (-OH) groups. wikipedia.orgontosight.ai This pentahydroxyflavone structure is characteristic and contributes to its chemical properties. ontosight.ai this compound typically appears as a yellow crystalline substance. cymitquimica.com

A summary of key chemical identifiers for this compound is presented in the table below:

| Property | Value |

| Chemical Name | 3,3',4',5',7-Pentahydroxyflavone |

| Molecular Formula | C₁₅H₁₀O₇ |

| Molecular Weight | 302.238 g/mol |

| CAS Number | 490-31-3 |

| PubChem CID | 5281692 |

| ChEBI ID | CHEBI:8876 |

| ChemSpider ID | 4445009 |

Significance of this compound in Phytochemical Research

In phytochemical research, this compound is significant due to its occurrence as a plant metabolite and its associated biological attributes. It is recognized for its presence in the heartwood of certain tree species, where it is considered a major phenolic compound. researchgate.net Within plant systems, flavonoids like this compound are understood to play roles in combating oxidative stress and potentially acting as growth regulators. wikipedia.org Specifically, this compound has been noted for imparting high biological resistance against various pathogens, including fungi and insects, in the wood of Robinia pseudoacacia. wikipedia.org The study of such compounds in plants provides insights into plant defense mechanisms and the ecological interactions between plants and their environment. The investigation of this compound's properties contributes to the broader understanding of the functions and distribution of flavonoids in the plant kingdom.

Historical Context and Discovery in Robinia pseudoacacia

The name "this compound" originates from the botanical name of the genus Robinia. wikipedia.org The compound is a basic chemical extract found in the species Robinia pseudoacacia, commonly known as black locust, and its wood. wikipedia.org Robinia pseudoacacia is native to eastern North America and was introduced to Europe early in the 17th century, with its first introduction to France dating back to 1601. nvwa.nlcas.czresearchgate.net The tree was initially planted for ornamental purposes and timber production and has since become widely distributed outside its native range. nvwa.nlcas.czcabidigitallibrary.org The association of this compound with Robinia pseudoacacia has been documented in academic literature, including studies focusing on the chemical composition of the tree's wood. Research published in the early 20th century, such as the synthesis of a colouring matter of Robinia pseudoacacia in 1933, indicates the historical investigation and identification of compounds like this compound from this plant source. wikipedia.org this compound, alongside dihydrothis compound (B191019), has been identified as one of the primary flavonoid extractives in the mature heartwood of Robinia pseudoacacia. researchgate.netresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,16-18,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEDEYVDCDYMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197654 | |

| Record name | Robinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-31-3 | |

| Record name | Robinetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Robinetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Robinetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Robinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROBINETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ6DBC4U7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Biosynthesis of Robinetin

Natural Sources and Extraction Methods

Robinetin is primarily found in the heartwood of certain tree species. The most notable natural source is the black locust tree (Robinia pseudoacacia L.), where it is one of the two main flavonoids accumulated in the wood, the other being dihydrothis compound (B191019). researchgate.netmdpi.com It has also been isolated from the heartwood of the African species Millettia stuhlmannii. wikipedia.org

Extracting this compound from plant material involves separating it from the complex matrix of wood. Various conventional and modern extraction techniques are employed, leveraging the compound's solubility properties. ehu.esfrontiersin.org Common solvents used for flavonoid extraction include ethanol (B145695), methanol (B129727), acetone (B3395972), and water, often in various proportions. ehu.esresearchgate.net

Conventional methods like maceration, Soxhlet extraction, and ultrasonic extraction have been used for this compound recovery from Robinia pseudoacacia wood. researchgate.net Maceration involves soaking the wood sample in a solvent for an extended period. ehu.escirad.fr Soxhlet extraction is a continuous process that typically yields high amounts of extractives in a shorter time compared to maceration. researchgate.net Ultrasonic extraction uses sound waves to enhance the release of compounds from the plant matrix. researchgate.net

Modern techniques such as supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and pressurized liquid extraction (PLE) are also being explored for flavonoid extraction, offering potential advantages like reduced solvent consumption, shorter extraction times, and higher efficiency. frontiersin.orgmdpi.com

Optimization of Extraction Parameters (e.g., temperature, solvent)

Optimizing extraction parameters is crucial for maximizing the yield of this compound. Key parameters include the type of solvent, temperature, extraction time, and the solid-to-solvent ratio. mdpi.comehu.es

Studies on the extraction of this compound and dihydrothis compound from Robinia pseudoacacia wood have investigated the influence of temperature and wood/solvent ratio. Using an 80:20 ethanol:water mixture, optimal conditions for the extraction of dihydrothis compound and this compound were found to be a temperature of 27.5 °C and a wood/solvent ratio of 177 g L⁻¹. researchgate.net Interestingly, the effect of temperature on the extraction of these compounds was found to be negligible in some studies, which could allow for reduced energy consumption in industrial applications. researchgate.netresearchgate.net

Another study exploring supercritical fluid extraction of this compound and dihydrothis compound from black locust heartwood optimized parameters including temperature (40–80 °C), pressure (10–20 MPa), and the percentage of an ethanol:water modifier (80:20). Optimal conditions were determined to be 10 MPa, 80 °C, and a CO₂:EtOH:H₂O ratio of 80:16:4 for 30 minutes, yielding 49.2 mg of flavonoids per gram of dried wood powder. researchgate.netresearchgate.net

The choice of solvent significantly impacts extraction efficiency. For instance, in comparative studies using Soxhlet, stirred maceration, and sonication, extraction of Robinia pseudoacacia heartwood with acetone yielded significantly higher amounts of dihydrothis compound compared to methanol or ethanol, while the amount of this compound extracted was comparable across the three solvents. researchgate.netresearchgate.net

Comparison of Extraction Efficiencies

Different extraction methods and solvents exhibit varying efficiencies for this compound recovery. Conventional methods like Soxhlet extraction have shown high efficiency in leaching extractives, including this compound, from wood in relatively short periods. researchgate.net However, these methods can be characterized by high solvent and energy consumption. ehu.esfrontiersin.org

Studies comparing conventional methods for extracting dihydrothis compound and this compound from black locust wood using acetone, methanol, and ethanol found that Soxhlet extraction generally resulted in the highest concentrations of the examined extractives. researchgate.net Stirred maceration and ultrasonic extraction yielded smaller amounts. researchgate.net Specifically for this compound, the amounts extracted with acetone, methanol, and ethanol were comparable across these conventional techniques. researchgate.netresearchgate.net

Advanced extraction techniques, such as accelerated solvent extraction (ASE) and ultrasound-assisted extraction (US), have also been compared. ASE resulted in significantly higher total polyphenol content compared to US extraction from black locust wood. researchgate.net However, the simplicity and lower cost of US extraction make it a potential alternative for future applications. researchgate.net

The efficiency of extraction is also influenced by the plant material itself, including the specific part of the plant used (e.g., heartwood vs. sapwood) and its origin. tudelft.nlthuenen.de Heartwood of Robinia pseudoacacia is known to contain higher amounts of this compound and dihydrothis compound compared to sapwood and bark. tudelft.nlredalyc.org

Table 1: Comparison of Extraction Methods and Solvents for this compound and Dihydrothis compound from Robinia pseudoacacia Wood

| Extraction Method | Solvent(s) | Key Findings Regarding this compound | Source |

| Soxhlet | Acetone, Methanol, Ethanol | Highest concentrations of extractives; comparable this compound yield across solvents. | researchgate.net |

| Stirred Maceration | Acetone, Methanol, Ethanol | Smaller yields compared to Soxhlet; comparable this compound yield across solvents. | researchgate.net |

| Ultrasonic Extraction | Acetone, Methanol, Ethanol | Smaller yields compared to Soxhlet; comparable this compound yield across solvents. | researchgate.net |

| Maceration with stirring | Ethanol:Water (80:20) | Achieved concentrations of 670 mg/L for this compound. | researchgate.net |

| Supercritical Fluid Extraction | CO₂ with EtOH:H₂O modifier (80:20) | Optimized conditions yielded 49.2 mg flavonoids/g wood. | researchgate.netresearchgate.net |

| Accelerated Solvent Extraction (ASE) | Aqueous Ethanol | Higher total polyphenol content compared to US. | researchgate.net |

| Ultrasound-Assisted Extraction (US) | Aqueous Ethanol | Lower total polyphenol content compared to ASE, but simpler and lower cost. | researchgate.net |

In Planta Biosynthesis Pathways

This compound, as a flavonoid, is synthesized in plants via the phenylpropanoid pathway. eurekaselect.comsci-hub.sewikipedia.org This central metabolic pathway begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. wikipedia.orgroyalsocietypublishing.org In some plants, tyrosine can also be directly converted to 4-coumaric acid. sci-hub.se

The core flavonoid biosynthesis pathway involves the condensation of 4-coumaroyl-CoA with malonyl-CoA to form chalcones, which are the first flavonoids. wikipedia.orgroyalsocietypublishing.orggenome.jp Chalcone (B49325) isomerase then catalyzes the ring closure of chalcones to produce flavanones. wikipedia.orggenome.jp The pathway proceeds through a series of enzymatic modifications involving enzymes such as flavanone (B1672756) 3-dioxygenase, dihydroflavonol 4-reductase, and anthocyanidin synthase, leading to the diverse array of flavonoid structures, including flavones and flavonols like this compound. wikipedia.org

While the general flavonoid biosynthesis pathway is well-established, the specific enzymatic steps leading directly to this compound are part of the complex branching within this pathway. phytomorphology.com this compound is a pentahydroxyflavone, meaning it has hydroxyl groups at specific positions on its A and B rings. wikipedia.orgontosight.ai The hydroxylation patterns on the flavonoid rings are determined by the activity of specific enzymes, such as flavonoid 3'-monooxygenase and flavonoid 3',5'-hydroxylase. wikipedia.orgroyalsocietypublishing.org The biosynthesis of fisetin (B1672732), a closely related flavonoid, involves intermediates like the chalcone isoliquiritigenin (B1662430) and the flavanone liquiritigenin, followed by hydroxylation and oxidation steps. frontiersin.org Given the structural similarity, the biosynthesis of this compound likely involves analogous enzymatic transformations within the broader flavonoid pathway, potentially branching off from intermediates that lead to other pentahydroxyflavonoids.

The flexibility and complexity of flavonoid biosynthesis pathways, influenced by various enzymes with sometimes overlapping activities, contribute to the diversity of flavonoid structures found in plants. phytomorphology.comfrontiersin.org Environmental factors and developmental signals can also regulate the expression of genes encoding these biosynthetic enzymes, affecting the accumulation of specific flavonoids like this compound in plant tissues. sci-hub.seroyalsocietypublishing.org

Biotechnological Approaches for Production

Biotechnological approaches offer alternative strategies for the production of this compound, potentially overcoming limitations associated with extraction from natural sources, such as variability in content and dependence on plant cultivation. eurekaselect.com These approaches primarily involve engineering microorganisms or plant cell cultures to produce flavonoids through reconstructed biosynthetic pathways. eurekaselect.comsmolecule.comnih.gov

Genetic engineering techniques allow for the introduction and expression of genes encoding the enzymes involved in the this compound biosynthetic pathway into suitable host organisms, such as bacteria (e.g., Escherichia coli) or yeast cells. google.comwipo.int By providing the necessary substrates and cofactors, these engineered microorganisms can theoretically convert simple precursors into this compound. google.comwipo.int

Research into the biotechnological production of flavonoids like fisetin, a structurally similar compound, has demonstrated the feasibility of assembling heterologous biosynthetic pathways in microorganisms. frontiersin.orgnih.govresearchgate.net These pathways can utilize readily available starting materials, such as amino acids, to produce target flavonoids. nih.gov While specific details on the successful microbial production of this compound are less widely reported compared to other flavonoids, the principles and techniques developed for related compounds suggest that biotechnological production of this compound is a promising area of research.

Challenges in biotechnological production include optimizing the expression and activity of multiple heterologous enzymes, ensuring the availability of metabolic precursors, and efficiently recovering the final product from the engineered biological system. However, ongoing advances in synthetic biology and metabolic engineering are facilitating the development of microbial cell factories for sustainable and scalable production of valuable plant natural products like this compound. sci-hub.senih.gov

Molecular Mechanisms of Action

Interaction with Cellular Components

Robinetin has been shown to interact with cellular structures such as model membranes and proteins like hemoglobin, influencing their properties and functions. medchemexpress.comnih.govresearchgate.net

Studies utilizing fluorescence spectroscopy have explored the binding of this compound with egg yolk phosphatidylcholine (EYPC) liposomes, serving as model membranes, and with normal human hemoglobin (HbA). This compound demonstrates partitioning into the hydrophobic core of the membrane lipid bilayer, indicated by a partitioning coefficient (Kp) of 8.65 x 104. nih.govresearchgate.netebi.ac.uk Interaction with HbA has also been observed, confirmed by fluorescence quenching experiments. nih.govresearchgate.netebi.ac.uk These interactions are associated with the inhibition of EYPC membrane lipid peroxidation and HbA glycosylation, suggesting a protective role against oxidative damage and protein modification. medchemexpress.comnih.govresearchgate.net

This compound has been reported to modulate the activity of several enzymes, impacting processes ranging from cellular respiration to drug transport and viral replication. lipidmaps.orgmedchemexpress.comcaymanchem.comnih.govontosight.ainih.govwikipedia.orgresearchgate.net

This compound has been identified as an inhibitor of NADH oxidase activity. Studies using isolated beef heart mitochondria have shown that this compound inhibits NADH oxidase with an IC50 value of 19 nmol/mg of protein. lipidmaps.orgcaymanchem.comnih.govresearchgate.netbertin-bioreagent.com This inhibition is suggested to primarily affect the complex I (NADH-coenzyme Q reductase) portion of the mitochondrial respiratory chain. nih.govresearchgate.net

| Flavonoid | NADH Oxidase IC50 (nmol/mg protein) |

| This compound | 19 |

| Rhamnetin | 42 |

| Eupatorin | 43 |

| Baicalein | 77 |

| 7,8-dihydroxyflavone | 277 |

| Norwogonin | 340 |

This compound exhibits inhibitory activity against glutathione (B108866) S-transferase (GST). Research indicates that this compound can inhibit equine liver GST with an IC50 value of 1.39 µM. lipidmaps.orgcaymanchem.combertin-bioreagent.comcaymanchem.com GSTs play a crucial role in the detoxification of xenobiotics by catalyzing their conjugation with glutathione. nih.govresearchgate.netresearchgate.netuni-freiburg.denih.gov The inhibition of GST by flavonoids like this compound can potentially influence the metabolism and biological effects of various compounds. nih.gov

This compound has been shown to inhibit the activity of multidrug resistance-associated proteins 1 (MRP1) and 2 (MRP2). lipidmaps.orgcaymanchem.comnih.govwur.nlscispace.comresearchgate.net In MDCK-II cells expressing human MRP1 and MRP2, this compound inhibited MRP1-mediated calcein (B42510) transport with an IC50 of 13.6 µM and MRP2-mediated transport with an IC50 of 15 µM. lipidmaps.orgcaymanchem.comnih.gov Kinetic studies suggest that this compound acts as a competitive inhibitor with respect to calcein for both MRP1 and MRP2, with apparent inhibition constants of 5.0 µM for MRP1 and 8.5 µM for MRP2. nih.govwur.nl The inhibition of these transporters by this compound may have implications for overcoming multidrug resistance, a phenomenon often associated with the overexpression of MRP proteins that efflux a variety of drugs, including some anti-cancer agents. researchgate.netnih.govpharmacologyeducation.orgresearchgate.nettandfonline.com

| Protein | IC50 (µM) | Inhibition Type (vs. Calcein) | Apparent Ki (µM) |

| MRP1 | 13.6 | Competitive | 5.0 |

| MRP2 | 15.0 | Competitive | 8.5 |

This compound has demonstrated inhibitory effects on HIV integrase. medchemexpress.commedchemexpress.comselleckchem.comselleckchem.comselleck.co.jp Studies have shown that this compound can inhibit HIV integrase cleavage and integration in a dose-dependent manner, with effective concentrations ranging from 0.1 to 10 µM. medchemexpress.commedchemexpress.comselleckchem.com HIV integrase is a key enzyme in the retroviral life cycle, responsible for inserting the viral DNA into the host cell's genome. guidetopharmacology.orgresearchgate.net Inhibition of this enzyme is a target for antiviral therapies. guidetopharmacology.orgresearchgate.net

| Enzyme | Activity Inhibited | Concentration Range (µM) | Effect |

| HIV Integrase | Cleavage and Integration | 0.1 - 10 | Dose-dependent |

Modulation of Enzyme Activities

Inhibition of Xanthine (B1682287) Dehydrogenase

This compound has been identified as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated uric acid levels are associated with conditions like gout. In silico docking studies have indicated that this compound possesses favorable binding interactions with xanthine oxidase. These studies suggest that this compound's chemical structure, specifically the presence of a benzopyran ring, may contribute to its inhibitory activity. Compared to other flavonoids and the standard inhibitor allopurinol, this compound showed lower binding energy in molecular docking simulations, suggesting potent binding interactions with the enzyme.

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (µM) |

| Butein | -7.86 | 1.72 |

| Fisetin (B1672732) | -7.53 | 2.85 |

| Isorhamnetin | -7.23 | 4.84 |

| Rhamnetin | -6.94 | 8.14 |

| This compound | -6.71 | 11.83 |

| Herbacetin | -6.53 | 16.27 |

| Diosmetin | -6.33 | 22.93 |

| Biochanin | -6.13 | 32.55 |

| Okanin | -6.01 | 39.66 |

| Tricetin | -5.84 | 52.34 |

| Peonidin | -5.71 | 65.13 |

| Genistein | -5.59 | 79.82 |

| Tricin | -5.48 | 96.64 |

| Vitexycarpin | -5.40 | 110.19 |

| Allopurinol | -4.47 | - |

Inhibition of CD38 through anti-Histone Acetyltransferase (HAT) Activity

Research indicates that this compound can inhibit CD38 expression by suppressing the p300-CD38 axis through its anti-histone acetyltransferase (HAT) activity. CD38 is an enzyme linked to various metabolic diseases. Studies in AML-12 murine hepatocyte cells and Western diet-fed mice showed that this compound decreased CD38 expression. nih.govbiomolther.orgnih.gov Computational simulations suggest that this compound can dock into the HAT domain of p300, a histone acetyltransferase, thereby abrogating its catalytic activity. nih.govbiomolther.orgnih.gov Furthermore, experiments demonstrated that this compound reduced the occupancy of p300 on the promoter region of CD38 and diminished levels of H3K9 acetylation, which is necessary for gene expression. nih.govbiomolther.org This mechanism contributes to this compound's ameliorating effects on features of metabolic failure. nih.govnih.gov

Inhibition of Cyclin-Dependent Kinase 1 (CDK1)

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle often implicated in the uncontrolled proliferation of malignant cells. frontiersin.orgbiorxiv.org Computational studies, including molecular docking and dynamics simulations, evaluated the inhibitory potential of various natural compounds against CDK1. frontiersin.orgbiorxiv.org this compound was among the hit compounds identified through molecular docking analysis as possessing favorable binding scores. frontiersin.orgbiorxiv.orgresearchgate.net Molecular dynamics simulations revealed that the complex formed between this compound and CDK1 remained stable within the enzyme's binding pocket. frontiersin.orgbiorxiv.orgnih.gov These findings suggest that this compound may exert inhibitory CDK1 activity through specific molecular interactions within the binding site. frontiersin.org

Inhibition of SARS-CoV-2 Main Protease (Mpro)

This compound has shown inhibitory activity against the SARS-CoV-2 Main Protease (Mpro), a crucial enzyme for viral replication. researchgate.netnih.govpreprints.orgnih.govresearchgate.net Studies using fluorogenic assays have demonstrated that this compound can inhibit Mpro at low micromolar concentrations. researchgate.netnih.govpreprints.orgnih.govresearchgate.net Co-crystallization of this compound with SARS-CoV-2 Mpro and subsequent X-ray diffraction analysis revealed a covalent interaction between this compound and the catalytic Cys145 site of the protease. researchgate.netnih.govpreprints.orgnih.govresearchgate.net The crystal structure showed that this compound binds within the substrate-binding site, primarily occupying the S1 and S2 subsites. preprints.orgnih.gov The pyrogallol (B1678534) ring of this compound is involved in establishing a covalent bond with Cys145. preprints.orgnih.gov Additionally, hydrogen bonds and hydrophobic interactions contribute to the stabilization of this compound within the binding site. nih.gov

Inhibition of Protein Phosphatase 1 (PP1)

Limited information is available regarding the direct inhibition of Protein Phosphatase 1 (PP1) by this compound in the provided search results. One source mentions this compound in a list of compounds alongside "protein phosphatase 1 inhibition of dengue virus replication," but does not provide specific data or details on this compound's direct inhibitory activity on PP1. scispace.com PP1 is a key phosphatase involved in various cellular processes, including the DNA damage response. nih.gov Its activity is regulated by various inhibitory subunits. uniprot.orgnih.gov Further research is required to ascertain and characterize any direct inhibitory effect of this compound on PP1.

Influence on Signaling Pathways

Flavonoids, including this compound, are known to interact with various biological pathways, influencing cell signaling and gene expression. ontosight.ai this compound's influence on signaling pathways is evident in its interaction with the p300-CD38 axis, which impacts metabolic signaling. nih.govbiomolther.orgnih.gov By inhibiting the HAT activity of p300, this compound affects the acetylation status of histone H3K9 at the CD38 promoter, thereby downregulating CD38 transcription. nih.govbiomolther.org This action influences pathways related to lipid metabolism and insulin (B600854) sensitivity. nih.govbiomolther.org

Inflammatory Pathways

Flavonoids, including this compound, are considered to possess anti-inflammatory potential and can modulate inflammatory mediators. tamu.edu Several mechanisms have been proposed for the anti-inflammatory effects of phytoconstituents, such as the modulation of inflammatory cells, proinflammatory enzyme activities (like COX and NOS), proinflammatory mediators, and proinflammatory gene expression. tamu.edu While the search results indicate that flavonoids in general can modulate inflammatory pathways, specific detailed mechanisms for this compound's action on inflammatory pathways were not extensively detailed in the provided snippets. However, flavonoids are broadly known to suppress the expression of pro-inflammatory mediators, such as those involved in the NF-κβ cascade. mdpi.com

Insulin Signaling Pathways

This compound has shown effects on insulin signaling and sensitivity. Studies in AML-12 cells and in mice fed a Western diet demonstrated that this compound supplementation improved plasma insulin levels and homeostatic model assessment of insulin resistance (HOMA-IR) values. biomolther.orgnih.gov this compound treatment in AML-12 cells also had a restorative effect on the downregulated expression of Sirt1 and Foxo3 induced by oleic acid/palmitic acid (OPA). biomolther.orgnih.gov Additionally, this compound treatment suppressed OPA-induced expression of Igf1. biomolther.orgnih.gov this compound also inhibited OPA-induced expression of Glut2 and enhanced OPA-induced downregulation of Foxo1, both genes involved in glucose metabolism in hepatocytes. biomolther.org Furthermore, this compound upregulated total FoxO1 protein levels. biomolther.org

This compound's ameliorating effect on metabolic failure in the liver, which is associated with insulin resistance, is linked to its suppression of the p300–CD38 axis. biomolther.orgnih.govresearchgate.net this compound inhibits excess triglyceride accumulation in hepatocytes through its p300 inhibitory activity. biomolther.orgnih.govresearchgate.net Computational simulation suggests that this compound can dock into the histone acetyltransferase (HAT) domain pocket of p300, leading to the abrogation of its catalytic activity. nih.govresearchgate.net this compound also reduces the recruitment of p300 to the CD38 promoter region, diminishing H3K9 acetylation levels necessary for gene expression. biomolther.orgnih.govresearchgate.net The downregulation of CD38 mediated by this compound contributes to improved insulin sensitivity in the liver. biomolther.orgnih.govresearchgate.net

Cell Survival and Apoptosis Pathways

Flavonoids can regulate pathways related to cellular processes such as apoptosis and cell cycle. frontiersin.org While some flavonoids have proapoptotic effects, others exhibit antiapoptotic activity and protect cells against damage. nih.gov The intrinsic apoptotic pathway, mediated by mitochondria, is regulated by pro- and anti-apoptotic BCL-2 family proteins. nih.govpreprints.org Flavonoids can influence apoptosis by regulating mitochondrial function, redox potential, and the expression of BCL-2 family proteins like BAX, BAK, BCL-2, and BCL-xL. nih.gov The extrinsic apoptotic pathway involves cell surface death receptors. mdpi.comsemanticscholar.org

While the provided search results discuss the mechanisms of apoptosis induced by other flavonoids like apigenin (B1666066), which involves oxidative stress and the intrinsic apoptotic pathway by upregulating pro-apoptotic genes (p53, Bax, caspase-3, caspase-9) and downregulating anti-apoptotic genes (Bcl-2), specific details on this compound's direct modulation of cell survival and apoptosis pathways were not explicitly found in the provided snippets. preprints.org However, the general mechanisms described for flavonoids suggest potential avenues for this compound's action.

Gene Expression Modulation

This compound can modulate gene expression, particularly in the context of metabolic regulation. Its suppression of the p300–CD38 axis involves abrogating the recruitment of p300 to the CD38 promoter region, which reduces H3K9 acetylation and consequently inhibits CD38 gene expression. biomolther.orgnih.govresearchgate.net This anti-HAT activity of this compound contributes to the downregulation of CD38. nih.govresearchgate.net

Flavonoids, in general, can modulate gene expression through various epigenetic mechanisms, including DNA methylation and alteration of chromatin structure by post-translational modification of histones. nih.govresearchgate.net Histone acetylation, for example, can alter histone-DNA interaction and modulate higher-order chromatin structure, affecting gene expression. researchgate.net P300-mediated histone acetylation in the promoter region can increase gene transcriptional activity. researchgate.net this compound's interaction with p300 and its effect on H3K9 acetylation exemplify its ability to modulate gene expression through epigenetic mechanisms.

Flavonoids have also been shown to activate Nrf2-antioxidant response element (ARE)-mediated gene expression, leading to cytoprotective effects. frontiersin.org Pervious research indicates that flavones like apigenin and luteolin (B72000) can activate Nrf2-ARE-mediated gene expression and induce anti-inflammatory activities through signaling pathways like PI3K and MAPK. frontiersin.org While this compound is a flavonol, these examples with other flavones suggest that modulation of gene expression through pathways like Nrf2 could be a potential mechanism for this compound as well, although this was not explicitly stated in the provided snippets.

Biological Activities and Therapeutic Potential

Antioxidant Mechanisms

Robinetin demonstrates significant antioxidant activity through several mechanisms. medchemexpress.comnih.govontosight.aichemfaces.comcaymanchem.comresearchgate.netfrontiersin.orgnih.govefe.hu Its pentahydroxyflavone structure is associated with a high potential for protecting cells from damage caused by free radicals. ontosight.ai

Free Radical Scavenging

This compound is a potent scavenger of free radicals. medchemexpress.comnih.govchemfaces.commedchemexpress.comcaymanchem.com Studies have shown its ability to scavenge DPPH radicals in cell-free assays. caymanchem.comirispublishers.com The free radical scavenging activity of plant extracts containing this compound has been observed to increase with increasing concentration. irispublishers.com Theoretical studies using density functional theory (DFT) have investigated the radical scavenging capacities of this compound, suggesting that the hydrogen-atom transfer (HAT) mechanism is an energetically favored pathway. nih.govresearchgate.networldscientific.com The B-ring of flavonoids like this compound is considered an active center for antioxidant activity and high free radical scavenging capacity. researchgate.networldscientific.com

Metal Ion Chelation

Flavonoids, including this compound, can chelate metal ions, which contributes to their antioxidant properties by rendering these metal ions inactive in catalyzing the formation of reactive oxygen species. efe.huresearchgate.netebsco.complos.org Chelation involves the formation of stable ring structures between a ligand and a metal ion. ebsco.com While the provided search results mention this compound's interaction with metal ions, detailed data specifically on this compound's metal ion chelation capacity and its implications on antioxidant activity, comparable to studies on other flavonoids like quercetin, are not extensively detailed in the snippets. Studies have investigated the interaction between chromium(III) and this compound on a solid surface, indicating complexation processes. efe.hu

Inhibition of Lipid Peroxidation and Protein Glycosylation

This compound has been shown to inhibit lipid peroxidation and protein glycosylation with high efficiency. medchemexpress.comnih.govchemfaces.commedchemexpress.comresearchgate.netebi.ac.ukglpbio.combiocrick.combioscience.co.ukambeed.cn Free radical-induced oxidative damage to cell membranes and proteins, including lipid peroxidation and protein glycosylation, is implicated in aging and various degenerative diseases. researchgate.net this compound inhibits egg yolk phosphatidylcholine (EYPC) membrane lipid peroxidation and hemoglobin A (HbA) glycosylation. medchemexpress.comchemfaces.commedchemexpress.comresearchgate.netebi.ac.ukglpbio.com Absorption spectrophotometric assays have revealed this inhibitory effect. chemfaces.comresearchgate.netebi.ac.uk

Anti-inflammatory Effects

Studies have indicated that this compound can inhibit inflammatory pathways, potentially reducing the risk of inflammation-related diseases. medchemexpress.comontosight.aichemfaces.comsmolecule.com Flavonoids, in general, are known to affect enzyme systems involved in inflammatory processes, such as tyrosine and serine-threonine protein kinases, by competitively binding with ATP at catalytic sites. nih.gov this compound is among the flavonoids that have shown promising anti-inflammatory effects. researchgate.net

Antimicrobial Activities

This compound possesses antimicrobial activities, including effects against bacteria. medchemexpress.comchemfaces.commedchemexpress.comfrontiersin.orgglpbio.comnih.gov

Antibacterial Activity

This compound has demonstrated antibacterial activity. medchemexpress.comnih.govmedchemexpress.comfrontiersin.orgglpbio.comnih.gov It has been reported to inhibit DNA synthesis in Proteus vulgaris and RNA synthesis in Staphylococcus aureus. medchemexpress.commedchemexpress.comglpbio.com The B-ring structure of certain flavonoids, including this compound, may play a role in blocking replication in bacterial cells, possibly through hydrogen bonding to DNA bases. frontiersin.orgnih.gov Research on the antimicrobial activity of flavonoids, including this compound, has investigated their mechanisms of action. nih.govnih.gov

Inhibition of DNA Synthesis in Proteus vulgaris

This compound has been shown to inhibit DNA synthesis in Proteus vulgaris. medchemexpress.comglpbio.comnih.govtargetmol.com Research suggests that the B ring of flavonoids like this compound may interact with the stacking of nucleic acid bases, potentially through intercalation or hydrogen bonding, leading to the inhibition of DNA synthesis in bacteria. nih.govnih.gov

Inhibition of RNA Synthesis in S. aureus

In addition to its effects on DNA synthesis in Proteus vulgaris, this compound also inhibits RNA synthesis in Staphylococcus aureus. medchemexpress.comglpbio.comnih.govtargetmol.com Similar to the proposed mechanism for DNA synthesis inhibition, the flavonoid structure is thought to play a role in interfering with RNA synthesis in this bacterium. nih.govnih.gov

Antifungal Activity

This compound demonstrates antifungal activity. medchemexpress.comglpbio.combioscience.co.uk This property is believed to contribute to the natural resistance of certain woods, such as Robinia pseudoacacia, against fungal decay. researchgate.net

Antiviral Activity

This compound has been reported to possess antiviral activity. medchemexpress.comglpbio.combioscience.co.uk Investigations have focused on its effects against various viruses, including HIV-1 and SARS-CoV-2.

Inhibition of HIV-1 Integrase

This compound has been shown to inhibit HIV-1 integrase, an enzyme crucial for the replication of the human immunodeficiency virus type 1 (HIV-1). medchemexpress.comglpbio.comtargetmol.commedchemexpress.comselleckchem.comselleckchem.comselleck.co.jpselleck.co.jpchemicalbook.com Studies have indicated that this compound can inhibit HIV integrase cleavage and integration in a dose-dependent manner. medchemexpress.comglpbio.comtargetmol.commedchemexpress.comselleckchem.comselleckchem.comselleck.co.jpselleck.co.jp Flavonoids, including this compound, are known to inhibit HIV-1 proteinase. nih.govnih.gov

A study investigating the inhibition of HIV-1 integrase by flavones, including this compound, reported dose-dependent inhibition. medchemexpress.comglpbio.comtargetmol.commedchemexpress.comselleckchem.comselleckchem.comselleck.co.jpselleck.co.jpchemicalbook.com

Inhibition of SARS-CoV-2 Mpro

This compound has been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for the virus's life cycle and a target for COVID-19 antiviral drug development. nih.govnih.govsmolecule.compreprints.orgresearchgate.netmdpi.commdpi.commdpi.comresearchgate.netukrbiochemjournal.orgmedcraveonline.com Research using fluorogenic assays has demonstrated this compound's ability to inhibit SARS-CoV-2 Mpro at low micromolar concentrations. nih.govnih.govpreprints.orgresearchgate.netmdpi.com Co-crystallization studies of this compound with SARS-CoV-2 Mpro have revealed a covalent interaction with the catalytic Cys145 site of the enzyme. nih.govnih.govsmolecule.compreprints.orgresearchgate.netmdpi.com This covalent binding mode, utilizing the pyrogallol (B1678534) ring of this compound, has been confirmed by X-ray crystal structure analysis. nih.govpreprints.orgresearchgate.net

Data on the inhibitory activity of this compound against SARS-CoV-2 Mpro includes reported IC50 values. One study reported an IC50 value of 0.96 µM for this compound's inhibition of Mpro. preprints.org Furthermore, this compound has shown potent antiviral activity against SARS-CoV-2 in cell-based assays, with one study reporting an EC50 of 1.3 nM. mdpi.commdpi.com

Effects on other RNA and DNA Viruses

While the search results specifically highlighted HIV-1 and SARS-CoV-2, flavonoids in general have been studied for their inhibitory activity against a range of viruses, including influenza virus, herpes simplex virus (HSV), hepatitis B virus (HBV), hepatitis C virus (HCV), dengue virus (DENV-2), Sendai virus, Zika virus, Coxsackie virus (CVB3), and Japanese encephalitis virus (JEV). nih.govselleckchem.com Some flavonoids have shown synergistic effects against viruses like HSV when combined with other antiviral agents. nih.govnih.gov While this compound's specific effects on all these viruses were not detailed in the search results, its classification as a flavonoid with general antiviral properties suggests potential broader activity. medchemexpress.comglpbio.combioscience.co.uk

Antimutagenic and Anticancer Properties

This compound has demonstrated potential antimutagenic and anticancer effects in various studies. medchemexpress.comglpbio.comcaldic.comtaylorandfrancis.com These properties are attributed to its ability to interact with cellular processes involved in DNA protection, tumor development, and cell proliferation. taylorandfrancis.comchemfaces.comunimedizin-mainz.de

Protection Against DNA Damage

Studies have indicated that this compound can offer protection against DNA damage. taylorandfrancis.comunimedizin-mainz.de For instance, research using the Salmonella typhimurium assay showed that this compound caused an 87% inhibition of mutagenicity induced by 2-aminoanthracene (B165279) (2-AA). caldic.comchemfaces.comnih.gov Another study found that this compound could inhibit mutagenic activity in Salmonella strain TA100 resulting from the metabolic activation of benzo[a]pyrene (B130552) (BaP) and trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene by rat liver microsomes. caldic.com This inhibition appeared to stem from a direct interaction of this compound with the 7,8-diol-8,10-epoxide of BaP. caldic.com

Inhibition of Tumorigenesis

This compound has been shown to inhibit tumorigenesis in experimental models. Earlier studies demonstrated that this compound, along with other compounds like ellagic acid, quercetin, and myricetin, could inhibit the tumorigenicity induced by BP-7, 8-diol-9 and 10-epoxide-2 on mouse skin. taylorandfrancis.com Furthermore, this compound has been reported to have anti-promotion effects, diminishing the induction of ornithine decarboxylase (ODC) activity in mouse epidermis following treatment with 12-O-tetradecanoyl phorbol-13-acetate (TPA). chemfaces.com Pretreatment with this compound inhibited ODC induction by 67-80% at 6 hours after TPA application. chemfaces.com

Here is a data table summarizing the effect of this compound on mutagenicity:

| Mutagenic Compound | Salmonella Strain | This compound Effect | Inhibition Percentage |

| 2-Aminoanthracene | TA98 | Inhibition | 87% |

| Benzo[a]pyrene | TA100 | Inhibition | Not specified |

Effects on Cell Proliferation

The effects of this compound on cell proliferation have been investigated in various cancer cell lines. In studies examining the effects of flavonoids on multidrug-resistant human colon cancer cells (Colo 320), this compound was found to be ineffective in reversing multidrug resistance, which is often associated with efflux pumps that can affect intracellular drug accumulation and thus indirectly influence cell proliferation under drug treatment. iiarjournals.org However, other research indicates that this compound may possess anticancer effects, which can involve the inhibition of cell proliferation through various mechanisms, although specific detailed research findings on this compound's direct effects on the proliferation of various cancer cell lines, independent of multidrug resistance mechanisms, were not extensively detailed in the provided search results. medchemexpress.comglpbio.comglobalresearchonline.net

Neuroprotective Effects

This compound's potential as a neuroprotective agent has been explored, with research suggesting its ability to mitigate oxidative damage in neuronal cells and its relevance to neurodegenerative diseases. caldic.comtaylorandfrancis.comnih.gov

Mitigation of Oxidative Damage in Neuronal Cells

Oxidative stress is a significant factor in neuronal damage and the progression of neurodegenerative disorders. lidsen.comscirp.org Flavonoids, including this compound, are known for their antioxidant properties and free radical scavenging capacity. wikipedia.orgmedchemexpress.comglpbio.comresearchgate.net While the provided search results highlight the general antioxidant activity of this compound, specific detailed studies focusing solely on this compound's direct mitigation of oxidative damage specifically within neuronal cells were not prominently featured. However, flavonoids in general have been shown to protect nerve cells from oxidative stress. nih.govmdpi.comresearchgate.net

Potential in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

Research suggests that flavonoids may hold potential in addressing neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govlidsen.comnih.govfrontiersin.org These diseases are characterized by progressive neuronal loss and dysfunction, often linked to factors such as oxidative stress, inflammation, and protein aggregation. scirp.orgtaurx.comscielo.brmdpi.com While the provided search results mention this compound in the context of flavonoids with potential for preventing age-related neurodegeneration and inhibiting the aggregation of amyloid-beta (Aβ) protein, detailed studies specifically on this compound's direct effects or mechanisms in in vivo or clinical models of Alzheimer's or Parkinson's disease were not extensively provided. nih.govdntb.gov.ua However, flavonoids structurally similar to this compound have shown neuroprotective effects in models of these diseases, often through antioxidant and anti-inflammatory pathways. nih.govnih.goven-journal.orgnrfhh.com

Cardioprotective Research

Studies have investigated the potential cardioprotective effects of this compound, particularly in the context of myocardial injury. smolecule.com Its antioxidant and anti-inflammatory properties are considered central to its protective role in cardiac tissues. smolecule.com Cardioprotective studies often utilize ischemia-reperfusion injury models in animals to assess the effects of this compound on heart function and infarct size. smolecule.com

Reduction of Myocardial Infarct Size

Research indicates that this compound can reduce myocardial infarct size in experimental models. smolecule.com Myocardial infarct size is considered an appropriate indicator of cardiac resistance to ischemia-reperfusion injury. mdpi.comresearchgate.net Studies have reported that this compound can contribute to a reduction in the extent of myocardial damage. smolecule.com

Improvement of Cardiac Function Post-injury

Studies have also reported that this compound may improve cardiac function following injury. smolecule.com Assessment of cardiac function post-injury is a key aspect of evaluating cardioprotective agents. smolecule.comnih.gov

Endocrine Research and Metabolic Effects

This compound has been explored for its influence on endocrine function and metabolic processes, particularly in the liver. smolecule.com Metabolic abnormalities in the liver are closely linked to various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity. nih.govresearchgate.netbiomolther.org

Impact on Insulin (B600854) Sensitivity and Glucose Metabolism

Research suggests that this compound may improve insulin sensitivity and glucose metabolism. nih.govresearchgate.net Studies in mice fed a Western diet containing this compound showed improved plasma insulin levels and Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) values. nih.govresearchgate.netnih.gov In cellular studies, this compound treatment inhibited the expression of Glut2, a gene associated with glucose metabolism in hepatocytes. nih.gov These findings indicate that this compound supplementation may be effective in improving insulin resistance. nih.govbiomolther.org

Studies investigating the impact of this compound on glucose metabolism have measured blood glucose concentrations using oral glucose tolerance tests (OGTT). nih.gov Results have shown relatively lower blood glucose levels in this compound-supplemented groups at various time points after oral glucose loading, with a significantly lower area under the curve (AUC) compared to control groups. nih.gov

Amelioration of Hepatic Lipid Accumulation (NAFLD)

This compound has demonstrated an ameliorating effect on hepatic lipid accumulation, a key feature of NAFLD. nih.govresearchgate.net Studies have shown that this compound significantly decreased triglyceride (TG) accumulation in murine hepatocyte cell lines. nih.govresearchgate.netbiomolther.org In mice models of NAFLD induced by a Western diet, this compound supplementation resulted in reduced liver mass and lipid droplet size. nih.govresearchgate.netnih.gov The anti-lipogenic effect of this compound has been observed to be similar to that of other known anti-lipogenic compounds like EGCG, apigenin (B1666066), and piceatannol (B1677779) in certain cellular contexts. nih.gov this compound blocked triglyceride accumulation induced by oleic and palmitic acid in hepatocyte cells without causing cytotoxicity. nih.govbiomolther.org

Regulation of Lipogenesis-Related Transcription Factors

This compound significantly decreases triglyceride accumulation by downregulating lipogenesis-related transcription factors in hepatocyte cell lines. nih.govresearchgate.netbiomolther.orgnih.gov This suggests that this compound may target essential transcription factors associated with hepatic lipid metabolism, potentially helping to overcome significant pathogenic features of NAFLD. nih.govbiomolther.org this compound treatment has been shown to suppress the mRNA expression of lipogenesis-related genes. biomolther.org Additionally, this compound treatment exhibited a restorative effect on the downregulated expression of Sirt1 and Foxo3 induced by certain fatty acids in cellular models. nih.govbiomolther.org this compound also effectively prevented the expression of Cd36 induced by oleic and palmitic acid in cellular studies. biomolther.org

This compound's metabolic effects appear to involve the suppression of the p300–CD38 axis through its anti-histone acetyltransferase (HAT) activity. nih.govresearchgate.netnih.gov Computational simulations suggest that this compound can dock into the HAT domain pocket of p300, inhibiting its catalytic activity. nih.govresearchgate.netnih.gov This inhibition of p300 activity by this compound has been observed in liver extracts. researchgate.net Knockdown of p300 using siRNA reduced CD38 expression. nih.govresearchgate.netnih.govresearchgate.net Chromatin immunoprecipitation assays have shown that p300 occupancy on the promoter region of CD38 was significantly decreased, and H3K9 acetylation levels were diminished in lipid-accumulated hepatocyte cells treated with this compound. nih.govresearchgate.netnih.govresearchgate.net These results suggest that this compound controls hepatic lipogenesis, glucose metabolism, and insulin sensitivity, potentially through CD38 inhibition mediated by suppressing the p300-CD38 axis. researchgate.netbiomolther.orgnih.gov

Preclinical Studies and in Vivo Research

Studies on Metabolism and Bioavailability

The bioavailability of flavonoids, including robinetin, is generally considered low due to limited absorption, extensive metabolism, and rapid excretion. oregonstate.edud-nb.info Understanding the metabolic fate of this compound in vivo is crucial for evaluating its potential biological effects, as absorbed compounds and their metabolites may have different activities compared to the parent compound studied in vitro. oregonstate.eduwur.nl

Absorption and Distribution

Following oral administration, flavonoids undergo rapid and extensive metabolism in intestinal and liver cells. oregonstate.edu They are likely to appear in the bloodstream and urine primarily as metabolites, such as phase II conjugates (glucuronides and sulfates), rather than the intact aglycone. oregonstate.edunih.gov While specific data on this compound's absorption rate and peak concentration in plasma are not extensively detailed in the provided snippets, studies on other flavonoids like apigenin (B1666066) in rats indicate varying absorption rates and relatively low blood levels after oral administration. nih.gov The absorption of flavonoids can be influenced by factors such as glycosylation, with some studies suggesting that glycosides can be absorbed directly without prior hydrolysis. wur.nl

The distribution of this compound within tissues after absorption is not explicitly described in the search results. However, general principles of flavonoid distribution suggest that they, or their metabolites, are transported via the bloodstream and can bind to plasma proteins, which may inversely affect their bioavailability. oregonstate.edu

Excretion Profiles

Flavonoids and their metabolites are primarily excreted from the body. oregonstate.edu Studies on the metabolism of related compounds in rats indicate that ring-fission products, formed by intestinal microflora, are observed in urine after oral administration. nih.govportlandpress.com For instance, metabolites like 3,5-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid have been identified in urine. nih.govportlandpress.com The excretion profile of this compound likely involves the elimination of its various metabolites via the renal and potentially biliary pathways, similar to other flavonoids. wur.nl

Metabolite Formation in Vivo

The metabolism of this compound in vivo involves transformations by enzymes in tissues like the liver, and also by the microflora in the large intestine. oregonstate.eduwur.nl Intestinal bacteria can cleave the heterocyclic ring of flavonoids, leading to the formation of smaller phenolic metabolites. wur.nl Studies on compounds structurally related to myricetin, which includes this compound, have shown that rat intestinal microflora can degrade these compounds into ring-fission products. nih.govportlandpress.com These metabolites can include dihydroxyphenylacetic acid and dihydroxyphenylpropionic acid derivatives. nih.govportlandpress.com

Absorbed flavonoids and their colonic degradation products can undergo further metabolism by enzymes mainly located in the liver, as well as potentially in the kidney and small intestine. wur.nl Phase II biotransformation reactions, such as glucuronidation and sulfation, are significant metabolic pathways for flavonoids, leading to the formation of conjugated metabolites. oregonstate.edunih.govnih.gov While specific in vivo metabolite profiles for this compound are not extensively detailed, the metabolic fate is expected to involve similar conjugation and degradation pathways observed for other flavonoids.

Pharmacological Efficacy Studies

Preclinical studies have explored the pharmacological efficacy of this compound in various disease models, primarily focusing on its antioxidant, anti-inflammatory, and metabolic effects.

In the context of metabolic diseases, this compound has shown promise in alleviating metabolic failure in the liver in mice fed a Western diet. nih.govresearchgate.net This effect is associated with a reduction in triglyceride accumulation and improved insulin (B600854) sensitivity. nih.govresearchgate.net this compound's mechanism in this model involves suppressing the p300-CD38 axis through its anti-histone acetyltransferase (HAT) activity. nih.govresearchgate.net Computational simulations suggest that this compound can dock into the HAT domain pocket of p300, inhibiting its catalytic activity. nih.govresearchgate.net

This compound has also demonstrated anti-mutagenic activity in studies using Salmonella strains, inhibiting mutagenicity induced by certain carcinogens after metabolic activation by rat liver microsomes. caldic.comresearchgate.net This inhibition appeared to involve a direct interaction with the activated metabolites. caldic.com

While the search results mention this compound's potential antiviral, antibacterial, and antimutagenesis activities based on in vitro studies, and its ability to inhibit lipid peroxidation and protein glycosylation, detailed in vivo pharmacological efficacy studies for these specific effects are not provided in the snippets. glpbio.commedchemexpress.comthegoodscentscompany.com However, the use of animal models to check the in vivo efficacy of potential therapeutic agents is a standard practice in preclinical research. mdpi.com

Structure Activity Relationships Sar

Influence of Hydroxyl Groups on Biological Activity

The position and number of hydroxyl groups on the flavonoid structure are key determinants of their biological activities, particularly their antioxidant capacity. Functional hydroxyl groups mediate antioxidant effects by scavenging free radicals and chelating metal ions. guidetopharmacology.org Chelation of metals can prevent the generation of radicals that damage biomolecules. guidetopharmacology.org

Studies investigating the radical scavenging activity of robinetin and other related flavonols using Density Functional Theory (DFT) have explored the role of different hydroxyl groups. These studies often examine mechanisms such as Hydrogen-Atom Transfer (HAT), single Electron Transfer Followed by Proton Transfer (SET-PT), and sequential Proton Loss Electron Transfer (SPLET) to understand radical scavenging capacities. nih.govlipidmaps.org For this compound and fisetin (B1672732), theoretical results suggest that the 4′-OH hydroxyl group is often the preferred active site for radical scavenging, following a trend where activity decreases in the order of 4′-OH > 3′-OH > 3-OH > (5′-OH) > 7-OH. nih.gov The HAT mechanism was found to be energetically favored in the gas phase and certain solvents. nih.gov The B-ring of these flavonoids is indicated as a significant center for antioxidant activity. lipidmaps.org Intramolecular hydrogen bonding appears to be more important than the conjugation effect in some structures, leading to the formation of more intramolecular hydrogen bonds rather than complete planarity. nih.gov

The presence and position of hydroxyl groups also influence antibacterial activities. For instance, in studies on 4-chromanones and chalcones, hydroxyl groups at the 6- or 7-positions were found to be determining factors for antibacterial activities against Gram-positive bacteria. nih.gov However, a hydroxyl substitution at the 5-position in a regioisomer was not active, possibly due to intramolecular hydrogen bonding with the adjacent carbonyl group. nih.gov Increased hydroxylation, such as in trihydroxy compounds compared to dihydroxy ones, can sometimes lead to decreased antibacterial activity against Gram-positive microorganisms, potentially due to increased hydrophilicity hindering bacterial membrane penetration. nih.gov

The activity of flavonoids as aryl hydrocarbon receptor (AhR) agonists or antagonists is also linked to their hydroxylation patterns. While some tri- and tetrahydroxyflavones with a 7-hydroxyl group show minimal AhR activity, many AhR-active penta- and hexahydroxyflavones, including this compound, also contain a 7-hydroxyl group. nih.gov This suggests a complex relationship between the number and position of hydroxyl groups and AhR activity, where pentahydroxyflavones may exhibit greater activity compared to those with fewer hydroxyl groups. nih.gov

Specific Structural Features for Enzyme Inhibition

This compound has been shown to inhibit various enzymes, and specific structural features are implicated in these interactions. It inhibits NADH oxidase in isolated beef heart mitochondria with an IC₅₀ value of 19 nmol/mg of protein. wikipedia.org this compound also inhibits glutathione (B108866) S-transferase (GST) with an IC₅₀ of 1.39 µM for the equine liver enzyme. wikipedia.org Furthermore, it inhibits multidrug resistance-associated protein 1 (MRP1) and MRP2 in MDCK-II cells, with IC₅₀ values of 13.6 and 15 µM, respectively, for the human proteins. wikipedia.org this compound has also been found to inhibit HIV integrase cleavage and integration in a dose-dependent manner at concentrations between 0.1-10 μM. researchgate.net It inhibits DNA synthesis in Proteus vulgaris and RNA synthesis in S. aureus. researchgate.net

Recent research has highlighted this compound's potential as an inhibitor of SARS-CoV-2 Main Protease (Mpro), a crucial enzyme for viral replication. wikipedia.orgfrontiersin.orgnih.gov Crystallographic studies of SARS-CoV-2 Mpro in complex with this compound (PDB ID: 8HI9) have revealed its binding mode within the substrate-binding site, primarily occupying the S1 and S2 subsites. wikipedia.orgfrontiersin.org A key finding is the establishment of a covalent bond between the pyrogallol (B1678534) ring (the 3',4',5'-trihydroxyphenyl moiety) of this compound and the catalytic residue Cys145 of Mpro. wikipedia.orgfrontiersin.org This covalent interaction is a significant structural feature contributing to its inhibitory activity against Mpro, suggesting the pyrogallol group acts as an electrophile. wikipedia.org Comparison with fisetin, which has a catechol group (3',4'-dihydroxyphenyl) in ring C and showed lower Mpro inhibition, further supports the importance of the pyrogallol moiety for potent Mpro inhibition. wikipedia.org

Another enzyme target for flavonoids is MurA, involved in bacterial peptidoglycan biosynthesis. Studies on flavonoids as MurA inhibitors have indicated that the catechol moiety and an additional aromatic system are important structural features contributing to their inhibitory activity against Escherichia coli MurA. rsc.org While this compound was not explicitly detailed in this context in the provided results, the importance of hydroxylation patterns on the B-ring (which contains the pyrogallol group in this compound) is a common theme in flavonoid bioactivity.

Computational and Theoretical Studies (e.g., DFT, Molecular Docking)

Computational and theoretical methods, such as Density Functional Theory (DFT) and molecular docking, are extensively used to investigate the structure-activity relationships of flavonoids like this compound. nih.govlipidmaps.orgrsc.orgthegoodscentscompany.comuni.luuni.luuni.lu

DFT calculations are employed to study the electronic structure and properties of this compound, including energy minimizations, geometry optimizations, and molecular electrostatic potential maps. lipidmaps.orguni.lu These studies help in understanding the chemical reactivity and identifying potential active sites within the molecule. uni.luuni.lu For evaluating antioxidant activity, DFT is used to calculate parameters like bond dissociation enthalpy (BDE), ionization potential (IP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron transfer enthalpy (ETE) to rationalize radical scavenging mechanisms and determine the most favorable pathways. nih.govlipidmaps.org DFT studies on this compound and melanoxetin have indicated the significant role of the B-ring for antioxidant characteristics. lipidmaps.org

Molecular docking is a computational technique used to predict the binding modes and affinities of small molecules, like this compound, to target proteins. uni.luuni.luuni.lu This method helps in understanding how this compound interacts with the active sites of enzymes and identifying key residues involved in binding. Molecular docking studies have been applied to investigate the interaction of this compound with SARS-CoV-2 Mpro and PLpro, predicting binding energies and potential inhibitory activity. uni.luuni.lu The docking results often complement experimental findings, such as the observed covalent interaction between this compound's pyrogallol group and Cys145 in SARS-CoV-2 Mpro. wikipedia.orgfrontiersin.org

Molecular dynamics (MD) simulations are sometimes used in conjunction with docking studies to assess the stability of the predicted ligand-protein complexes over time. uni.luuni.lu These simulations provide insights into the dynamic behavior of the interaction and the stability of the binding pose.

Collectively, computational and theoretical studies provide valuable insights into the molecular basis of this compound's biological activities, helping to explain experimental observations and guiding the design of potential derivatives with improved properties.

Derivatives and Analogs of Robinetin

Synthesis of Robinetin Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical routes. One historical method for synthesizing this compound involved starting from fisetin (B1672732) trimethyl ether. This process included condensation with hexamine to form a 5'-aldehyde intermediate, followed by oxidation with hydrogen peroxide to yield a catechol derivative. Methylenation of this catechol derivative produced kanugin, while demethylation yielded this compound. ias.ac.in This method exemplifies a multi-stage ortho-oxidation process in the side phenyl nucleus of flavonols. ias.ac.in

Another approach to synthesizing flavonoid derivatives, including potential this compound analogs, involves Claisen-Schmidt aldol (B89426) condensations. This method has been used to prepare 2-aryl chalcone (B49325) and flavanone (B1672756) derivatives by reacting substituted acetophenones with aromatic aldehydes under basic conditions. acs.org While this specifically refers to chalcones and flavanones, the principles of introducing diverse aromatic substituents can be applied to the synthesis of this compound derivatives with modifications on the B-ring.

The synthesis of new flavone (B191248) derivatives is an ongoing area of research, with studies exploring various pathways to obtain compounds like this compound 3-rutinoside and melanoxetin, which are related to the flavone structure. researchgate.net

Evaluation of Modified Compounds for Enhanced Activity

Evaluating the biological activities of this compound derivatives is essential to identify compounds with improved efficacy or altered target specificity. Studies have assessed the activity of this compound and related flavonoids in various biological contexts.

For instance, the antiradical activities of several flavonols, including this compound, have been determined by measuring their reaction kinetics with stable radicals like DPPH and BDPA. acs.org These studies help in understanding the antioxidant potential of this compound and how structural modifications might influence this activity. The presence and position of hydroxyl groups, particularly in the B-ring, and conjugation are important factors influencing antiradical activity. acs.org

Research has also investigated the effects of this compound on metabolic processes. This compound has been shown to attenuate lipid accumulation in cell models and improve metabolic parameters in animal studies. nih.govbiomolther.org It was found to suppress triglyceride accumulation by downregulating lipogenesis-related transcription factors. nih.gov Furthermore, this compound demonstrated inhibitory activity against p300, a histone acetyltransferase, suggesting a molecular mechanism for its metabolic effects. nih.gov Evaluating this compound derivatives for enhanced p300 inhibitory activity or other metabolic benefits could lead to new therapeutic candidates.

In the context of antiviral research, this compound has been identified as an inhibitor of SARS-CoV-2 main protease (Mpro). researchgate.net An X-ray crystal structure revealed that this compound can covalently interact with the catalytic cysteine residue (Cys145) of the enzyme. researchgate.net Evaluating this compound derivatives for improved binding affinity or inhibitory potency against viral proteases represents a promising area of research.

The antimicrobial activity of flavonoids, including this compound, has also been explored. nih.gov While this compound itself has shown some antimicrobial effects, the synthesis and evaluation of flavonyl oxime ether derivatives have been reported, indicating that modifications to the flavone structure can yield compounds with antibacterial activity. nih.gov

Exploration of Structure-Activity Relationship for Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is fundamental for rational drug design and optimization. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for a compound's activity.

For flavonoids, including this compound, the number and position of hydroxyl groups are crucial determinants of their antioxidant activity. mdpi.comirb.hr The presence of a catechol structure (ortho-dihydroxy groups) in the B-ring, unsaturation in the C-ring, and a 4-oxo function are generally associated with increased antioxidant capacity. mdpi.com this compound possesses a pyrogallol (B1678534) group (three adjacent hydroxyl groups) in its B-ring, which contributes to its radical scavenging ability.

Quantitative structure-activity relationship (QSAR) studies have been performed on flavonoids to correlate their chemical structures with antioxidant activity using computational methods. mdpi.comresearchgate.net These studies utilize molecular descriptors to build models that can predict the activity of new or modified flavonoid structures. researchgate.net

SAR studies are also being applied to understand the activity of flavonoids in other biological contexts, such as enzyme inhibition. For example, the inhibitory activity of flavonoids against cytochrome P450 and protein tyrosine kinase has been investigated through SAR approaches. mdpi.com Given this compound's demonstrated inhibition of SARS-CoV-2 Mpro and p300, SAR studies on this compound derivatives could reveal structural determinants critical for these interactions. nih.govresearchgate.net

The exploration of SAR for this compound derivatives involves synthesizing compounds with specific structural modifications and then evaluating their activities in relevant biological assays. By correlating the observed activity changes with the structural variations, researchers can gain insights into the functional role of different parts of the this compound molecule and design derivatives with enhanced or targeted biological effects. acs.org

Illustrative Data (Hypothetical based on search findings for flavonoids)

While specific quantitative data tables for this compound derivatives' activities were not extensively detailed in the search results, the principles of SAR for flavonoids highlight the importance of hydroxyl group position and number for antioxidant activity. Below is a hypothetical interactive table illustrating how the number and position of hydroxyl groups on a flavonoid B-ring can influence relative antioxidant activity, based on general flavonoid SAR principles.

This table illustrates the general trend observed in flavonoid SAR studies where increased hydroxylation, particularly in the ortho position on the B-ring, correlates with higher antioxidant activity. mdpi.comirb.hr this compound, with its 3',4',5'-trihydroxylation pattern, is expected to exhibit significant antioxidant activity based on this principle.

Detailed Research Findings Example (Synthesized from search results)

Research into the synthesis of this compound derivatives for specific applications, such as antimicrobial agents, involves multi-step chemical processes. For example, the synthesis of flavonyl oxime ether derivatives, related in structure to this compound, has been reported. These syntheses often involve modifying functional groups on the flavone core to enhance activity against specific bacterial strains. The evaluation of these modified compounds typically includes in vitro antimicrobial assays to determine minimum inhibitory concentrations (MICs) against a panel of microorganisms. nih.gov Detailed findings would include the specific reaction conditions, yields of synthesized derivatives, and quantitative data on their antimicrobial potency compared to the parent compound.

Similarly, detailed research findings on SAR for this compound's enzyme inhibitory activity, such as against SARS-CoV-2 Mpro or p300, would involve synthesizing derivatives with targeted modifications (e.g., altering hydroxyl group positions or introducing other substituents) and then measuring their inhibitory constants (e.g., IC50 values) in biochemical assays. nih.govresearchgate.net Analysis of these data points would allow researchers to map the structural requirements for potent inhibition.

Future Research Directions and Applications

Potential as Lead Compounds for Drug Development

Robinetin exhibits a range of biological activities that position it as a promising candidate for serving as a lead compound in the development of new therapeutic agents. Its potential is being investigated across several disease areas.

One significant area of focus is its antiviral potential. This compound has been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. smolecule.comresearchgate.net Research utilizing fluorogenic assays and X-ray crystallography has revealed a covalent interaction between this compound and the catalytic Cys145 site of SARS-CoV-2 Mpro. smolecule.comresearchgate.net This inhibitory activity suggests that this compound or its derivatives could be explored for the development of antiviral drugs, particularly in the context of emerging viral infections. researchgate.netresearchgate.net